N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide
Description
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide is a thiazole-based compound featuring a benzamide moiety linked to a thiazole ring, which is further connected to a 3-oxo propyl chain bearing a sulfamoylbenzylamino group.
Properties
IUPAC Name |
N-[4-[3-oxo-3-[(4-sulfamoylphenyl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c21-30(27,28)17-9-6-14(7-10-17)12-22-18(25)11-8-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-7,9-10,13H,8,11-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQQOELALDOSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the sulfamoylbenzyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various functionalized derivatives.
Scientific Research Applications
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues from Peptidomimetic Thiazole Derivatives ()
Compounds 29 , 30 , and 31 () share a thiazole core but differ in substituents:
- Compound 29 : Features an azidobenzoyl group and a trimethoxybenzamido moiety. The azide group introduces reactivity distinct from the sulfamoyl group in the target compound.
- Compound 31: Contains an aminobenzamido group, highlighting the role of amine vs. sulfamoyl groups in hydrogen bonding and solubility.
Key Differences :
- The target compound’s sulfamoylbenzylamino group may enhance water solubility compared to the hydrophobic trimethoxybenzamido group in compound 27.
- Synthesis methods for these analogs (e.g., reflux with NaOH, CuI catalysis) suggest that the target compound could be synthesized via similar amidation or coupling reactions .
Sulfamoylphenylamino Derivatives ()
Compound 3d (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide) shares a sulfamoylphenylamino group but incorporates a propenyl linker and a methoxyphenyl group.
Comparison :
Benzamide-Thiazole Hybrids with Heterocyclic Substituents ()
Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature thiazole rings with pyridinyl or morpholinomethyl groups.
Key Insights :
Sulfonamide vs. Sulfamoyl Derivatives ()
- Compound 73 (): N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide has a diethylsulfamoyl group, which may reduce polarity compared to the target’s primary sulfamoyl group.
- Compound 50 (): N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide demonstrates adjuvant activity via NF-κB modulation, suggesting that the target compound’s sulfamoyl group could similarly influence immunomodulatory pathways .
Physicochemical and Pharmacological Implications
Physicochemical Properties
Notes:
Pharmacological Potential
- Adjuvant Activity : Compound 50 () highlights the role of thiazole-sulfonamide hybrids in enhancing immune responses, suggesting the target compound could be explored in adjuvant therapy .
Biological Activity
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a benzamide group, and a sulfamoylbenzyl moiety. Its molecular formula is , with a molecular weight of 434.49 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazole derivatives can affect multiple biochemical pathways, including:
- Enzyme Inhibition : Thiazole compounds often inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : They may bind to various receptors, influencing cellular signaling processes.
The exact mechanism of action for this compound is still under investigation, but its structural features suggest potential interactions with key molecular targets in various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The specific effects of this compound on different cancer cell lines are being explored.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The potential for this compound to act against bacteria or fungi warrants further investigation.
- Anti-inflammatory Effects : Thiazole derivatives have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
Q & A
Q. How does the sulfamoylbenzyl group influence physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
